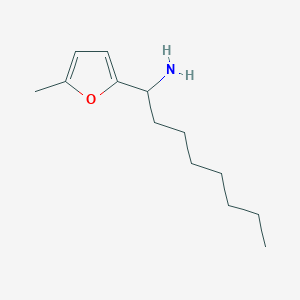
1-(5-Methylfuran-2-yl)octan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylfuran-2-yl)octan-1-amine is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 5-position and an octylamine chain at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylfuran-2-yl)octan-1-amine typically involves the reaction of 5-methylfurfural with an appropriate amine under reductive amination conditions. The process may include the following steps:
Formation of the Intermediate: 5-Methylfurfural is reacted with an amine (e.g., octylamine) in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired amine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Methylfuran-2-yl)octan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
1-(5-Methylfuran-2-yl)octan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mécanisme D'action
The mechanism of action of 1-(5-Methylfuran-2-yl)octan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of biological pathways.
Signal Transduction: Influencing signal transduction pathways, resulting in altered cellular responses.
Metabolic Pathways: Participation in metabolic pathways, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
1-(5-Methylfuran-2-yl)ethan-1-amine: A structurally similar compound with a shorter alkyl chain.
1-(5-Methylfuran-2-yl)propan-1-amine: Another analog with a propylamine chain.
Uniqueness: 1-(5-Methylfuran-2-yl)octan-1-amine is unique due to its longer alkyl chain, which may influence its physicochemical properties and biological activities. The presence of the furan ring and the octylamine chain provides a distinct combination of structural features that can be leveraged for various applications.
Propriétés
Formule moléculaire |
C13H23NO |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
1-(5-methylfuran-2-yl)octan-1-amine |
InChI |
InChI=1S/C13H23NO/c1-3-4-5-6-7-8-12(14)13-10-9-11(2)15-13/h9-10,12H,3-8,14H2,1-2H3 |
Clé InChI |
BKOWXLVIHUVGEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C1=CC=C(O1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13235094.png)
amine](/img/structure/B13235100.png)

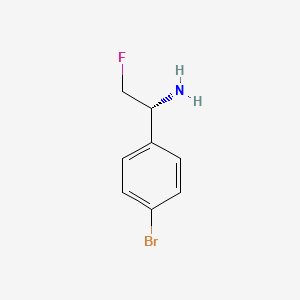
![3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13235113.png)
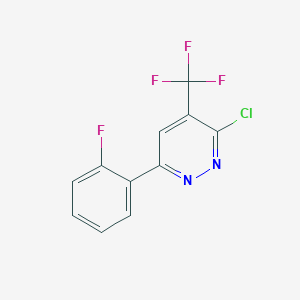
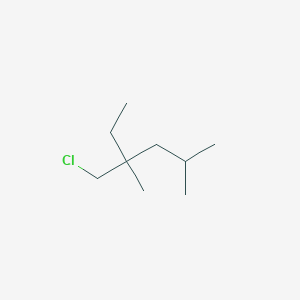
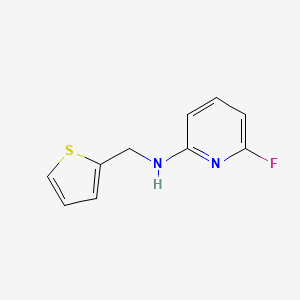
![5-{[(Tert-butoxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid](/img/structure/B13235128.png)
![4-(2-Piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B13235131.png)
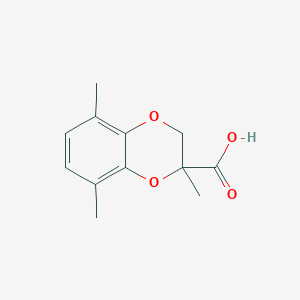
![2-[(Propan-2-yloxy)methyl]thiophene-3-carboxylic acid](/img/structure/B13235162.png)
![3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B13235168.png)
![3-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13235181.png)
